molecular formula C13H22F2N2O2 B6269495 tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate CAS No. 2763756-09-6

tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate

Katalognummer: B6269495
CAS-Nummer: 2763756-09-6
Molekulargewicht: 276.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate, or TB-DFA, is a synthetic compound belonging to the family of piperidine derivatives. It is a colorless crystalline solid with a melting point of 97-98°C. TB-DFA has been widely studied in the scientific community due to its various applications in organic synthesis and biological research.

Wissenschaftliche Forschungsanwendungen

TB-DFA has been used in various areas of scientific research, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, TB-DFA has been used as a coupling reagent to synthesize various molecules, including peptides, polymers, and other organic molecules. In drug discovery, TB-DFA has been used to synthesize various drug candidates, such as antifungal agents, antibiotics, and anti-inflammatory agents. In biochemistry, TB-DFA has been used as a substrate for various enzymes, including proteases and phosphatases.

Wirkmechanismus

TB-DFA acts as a substrate for various enzymes, such as proteases and phosphatases. Proteases are enzymes that cleave proteins into smaller peptides and amino acids, while phosphatases are enzymes that cleave phosphate groups from molecules. TB-DFA is also a substrate for various other enzymes, such as kinases, which are enzymes that catalyze the transfer of phosphate groups from one molecule to another.
Biochemical and Physiological Effects
TB-DFA has been shown to have various biochemical and physiological effects. In vitro studies have shown that TB-DFA can inhibit the growth of various bacteria, including E. coli, S. aureus, and P. aeruginosa. TB-DFA has also been shown to inhibit the activity of various enzymes, such as proteases and phosphatases. In addition, TB-DFA has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

TB-DFA has several advantages for use in laboratory experiments. It is a low-cost and commercially available compound, and it has a relatively low toxicity. Furthermore, it is relatively stable and can be stored at room temperature for extended periods of time. However, TB-DFA has several limitations for use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. In addition, it is a relatively unstable compound and can decompose at high temperatures.

Zukünftige Richtungen

In the future, TB-DFA could be used in various areas of research, including drug discovery, organic synthesis, and biochemistry. In drug discovery, TB-DFA could be used to synthesize novel drug candidates with improved pharmacological properties. In organic synthesis, TB-DFA could be used to synthesize various complex molecules with improved properties. In biochemistry, TB-DFA could be used as a substrate for various enzymes, such as kinases and phosphatases, to study their structure and function. Finally, TB-DFA could be used in various medical applications, such as the treatment of various diseases, including cancer and inflammation.

Synthesemethoden

TB-DFA can be synthesized through a two-step procedure. The first step involves the reaction of tert-butyl chloroformate with 3,3-difluoroazetidine-2-carboxylic acid to form a carboxylic acid ester. The second step involves the condensation of the ester with piperidine to form the desired TB-DFA.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate with difluoroazetidine in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate", "difluoroazetidine", "catalyst" ], "Reaction": [ "Add difluoroazetidine to a solution of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate in a suitable solvent", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and filter the precipitated product", "Wash the product with a suitable solvent and dry to obtain tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate" ] }

2763756-09-6

Molekularformel

C13H22F2N2O2

Molekulargewicht

276.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.